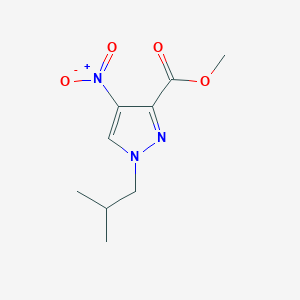![molecular formula C21H17ClN2O3S B2517752 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 922478-44-2](/img/structure/B2517752.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a novel molecule that can be inferred to have potential biological activity based on the structural motifs it contains. The presence of a benzo[d]thiazol moiety, a furan ring, and a 4-methoxyphenyl group suggests that this compound could exhibit interesting chemical and pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as anticancer and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds typically involves a linear sequence of reactions starting with the formation of an appropriate acetamide derivative followed by various substitutions and condensation reactions. For instance, the synthesis of N-aryl substituted acetamide derivatives involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further functionalization . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, including the use of chloroacetyl chloride as a key intermediate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Additionally, X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into the conformation and potential intermolecular interactions . These techniques would be essential in confirming the structure of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the acetamide group and the electron-withdrawing chlorobenzothiazole ring. For example, halogenation reactions have been observed with related acetamide derivatives, suggesting that electrophilic substitution reactions could be a key feature of the compound's chemistry . The furan ring could also participate in various chemical reactions, potentially including nucleophilic aromatic substitution, given the right reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group could confer increased solubility in organic solvents, while the chlorobenzothiazole and furan rings could contribute to the compound's overall stability and reactivity. The compound's melting point, solubility, and stability under various conditions would be important parameters to assess, although specific data on these properties are not provided in the papers .
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Researchers have synthesized various derivatives related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide, exploring their potential antifungal effects. For instance, Kaplancıklı et al. (2013) described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their antifungal activities against different fungi species. These compounds showed significant antifungal activity, comparable to or exceeding that of ketoconazole, against various fungi, including T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).
Anticancer and Antioxidant Properties
Another direction of research involves evaluating the anticancer and antioxidant properties of compounds within this chemical class. For example, Nath et al. (2021) synthesized a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, including N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, and evaluated them for anticonvulsant activities. These studies not only suggest potential anticonvulsant benefits but also hint at broader pharmacological applications (Nath et al., 2021).
Furthermore, Koppireddi et al. (2013) focused on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives for their anti-inflammatory and antioxidant activity. Some compounds exhibited promising results in various assays, suggesting their potential as therapeutic agents with antioxidant and/or anti-inflammatory properties (Koppireddi et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-15-9-7-14(8-10-15)12-19(25)24(13-16-4-3-11-27-16)21-23-20-17(22)5-2-6-18(20)28-21/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASPLSTJNQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

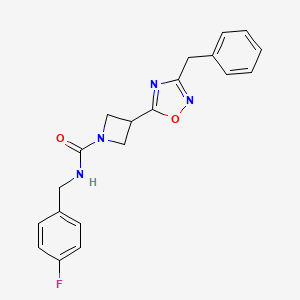
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
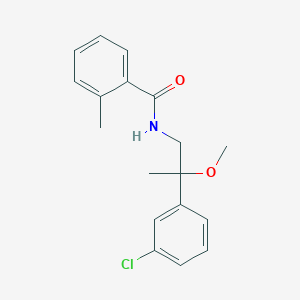
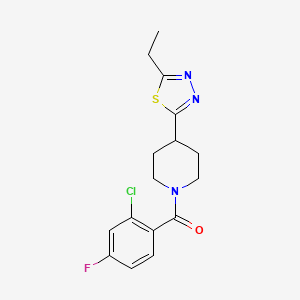
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


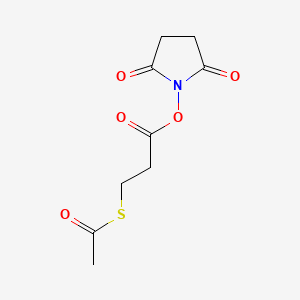

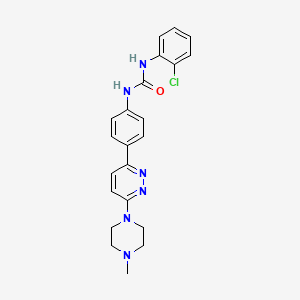
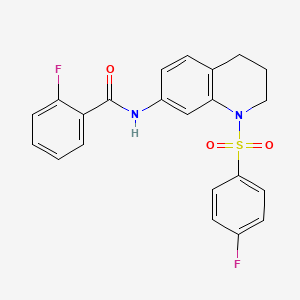
![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)
